molecular formula C17H18N6O2 B2441035 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2310039-91-7

3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2441035
CAS RN: 2310039-91-7
M. Wt: 338.371
InChI Key: OJAUKDOPCBYWCY-UHFFFAOYSA-N
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Description

3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

Synthesis and Antimicrobial Activity

A range of azetidinones derivatives, including compounds similar in structure to the queried chemical, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents. The synthesis process often involves the condensation of quinazolin-4(3H)-ones with chloroacetyl chloride in the presence of triethyl amine, which is then characterized by several spectroscopic methods before being evaluated for antimicrobial effectiveness (S. Lokh, Wala, & Dinesh S. Patel, 2013).

Antihypertensive and Anti-inflammatory Activities

Potential Hypotensive Agents

Research has identified quinazolinones derivatives as potential hypotensive agents, showing a range of blood pressure lowering effects in experimental models. The synthesis of these compounds involves several steps, including condensation and Mannich reactions, with the final products evaluated for their hypotensive activity. Some compounds have demonstrated significant blood pressure reduction, highlighting their potential therapeutic applications in hypertension management (Ashok Kumar, M. Tyagi, & V. Srivastava, 2003).

Anti-inflammatory Activity

Novel quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. The synthesized compounds exhibited varying degrees of inhibition of edema, with some showing comparable activity to standard drugs at different dosages. This research underscores the potential of quinazolin-4-one derivatives in developing new anti-inflammatory agents (Ashok Kumar & C. S. Rajput, 2009).

Anticancer Activity

Anticancer Activity Screening

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including urea derivatives, have been synthesized and evaluated for their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents. The research highlights the importance of structural features in the anticancer activity of these compounds and provides a basis for further development of anticancer therapies (B. N. Reddy et al., 2015).

properties

IUPAC Name

3-[3-oxo-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(22-7-13(8-22)9-23-11-18-10-20-23)5-6-21-12-19-15-4-2-1-3-14(15)17(21)25/h1-4,10-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAUKDOPCBYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.